2-Hydroxy-6-(trifluoromethyl)isonicotinic acid
Overview
Description
2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 . It is a type of aromatic heterocycle .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid consists of a pyridine ring with a hydroxyl group at the 2-position and a trifluoromethyl group at the 6-position .Physical And Chemical Properties Analysis
2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Infrared Multiple-Photon Dissociation Spectroscopy
Hydroxynicotinic acids, including 6-hydroxynicotinic acid, are utilized in industrial product manufacturing and serve as model systems for studying the tautomerization of N-heterocyclic compounds. The gas-phase structure of deprotonated 6-hydroxynicotinic acid (6OHNic) was determined using infrared multiple-photon photodissociation (IRMPD) spectroscopy, highlighting its significance in understanding the structural preferences of hydroxynicotinic acids in the gas phase and the impact of solvent effects on tautomerization (van Stipdonk et al., 2014).
Luminescent Hybrid Materials
2-Hydroxynicotinic acid derivatives have been synthesized and used to create organic-inorganic molecular-based hybrid materials that exhibit luminescence. These materials, developed through modifications of 2-hydroxynicotinic acid with various metal ions, showcase the potential of 2-hydroxynicotinic acid derivatives in designing luminescent materials for potential applications in sensors and optoelectronic devices (Wang & Yan, 2006; Zhao & Yan, 2005).
Enzymatic Hydroxylation for Product Synthesis
A process involving enzymatic hydroxylation by microorganisms of the genera Pseudomonas, Bacillus, or Achromobacter was explored for producing 6-hydroxynicotinic acid from nicotinic acid. This biotechnological approach emphasizes the potential of utilizing 2-hydroxynicotinic acid and its derivatives in the biosynthesis of valuable chemical products, highlighting the intersection of microbiology and chemical engineering in industrial applications (Mizon, 1995).
Photophysical Properties and Energy Transfer
The modification of hydroxynicotinic acids, including their applications in constructing luminescent materials through coordination with metal ions, demonstrates the utility of these compounds in developing materials with specific photophysical properties. These studies underline the role of 2-hydroxynicotinic acid derivatives in facilitating intramolecular energy transfer processes, contributing to the field of molecular electronics and photonics (Nakano et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-5(12)11-4/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDOWWJHSGCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(trifluoromethyl)isonicotinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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